molecular formula C14H10ClFO3 B6365430 4-(5-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid, 95% CAS No. 1261957-30-5

4-(5-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid, 95%

Cat. No. B6365430
CAS RN: 1261957-30-5
M. Wt: 280.68 g/mol
InChI Key: KDKFUYMPVASIHJ-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid, or 5-Cl-MBFBA, is a phenolic compound widely used in lab experiments and scientific research. It has a wide range of applications, from biochemical and physiological studies to drug development.

Scientific Research Applications

5-Cl-MBFBA has a wide range of applications in scientific research. It has been used to study the effects of oxidative stress on cells, as well as to investigate the role of reactive oxygen species in cell death. It has also been used to study the effects of environmental pollutants on the human body, as well as to investigate the potential of certain compounds as therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Cl-MBFBA is not yet fully understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals and reactive oxygen species. It is also believed to inhibit the activity of certain enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-MBFBA are not yet fully understood. However, it has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects in cells. It has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

5-Cl-MBFBA has several advantages for use in lab experiments. It is a relatively stable compound, and is easily synthesized in the lab. It is also relatively non-toxic, making it safe for use in experiments involving human cells. However, it is important to note that the compound is relatively expensive, and may not be suitable for large-scale experiments.

Future Directions

There are several potential future directions for the use of 5-Cl-MBFBA in scientific research. These include further investigation of its antioxidant and anti-inflammatory effects, as well as its potential use as a therapeutic agent. Additionally, further research could be conducted to determine the exact mechanism of action of the compound, as well as its potential side effects. Finally, further research could be conducted to develop more cost-effective methods of synthesis.

Synthesis Methods

The synthesis of 5-Cl-MBFBA is typically carried out by the reaction of 4-chloro-2-methoxyphenol and 3-fluorobenzoic acid in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 80-90℃ for a period of 2-3 hours. The product is then purified by recrystallization from ethyl acetate or methanol.

properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-3-9(15)7-11(13)10-4-2-8(14(17)18)6-12(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKFUYMPVASIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681405
Record name 5'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid

CAS RN

1261957-30-5
Record name 5'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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